

# Application Notes & Protocols for the Oral Formulation of LASSBio-1829 HCl

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## Compound of Interest

Compound Name: LASSBio-1829 HCl

CAS No.: 1807810-16-7

Cat. No.: B608480

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A Comprehensive Guide for Researchers and Drug Development Professionals

## Abstract

This document provides a detailed guide for the development of an oral dosage form for LASSBio-1829 hydrochloride, a potent and orally active IKK2 inhibitor with demonstrated anti-inflammatory properties.[1] Recognizing the critical link between a drug candidate's physicochemical properties and its ultimate therapeutic efficacy, this guide presents a structured approach, beginning with essential pre-formulation characterization and progressing through formulation strategies, manufacturing process selection, and critical quality control testing. The protocols herein are designed to be robust and adaptable, providing researchers and formulation scientists with the necessary tools to develop a stable and bioavailable oral solid dosage form for **LASSBio-1829 HCl**, thereby facilitating its progression through the drug development pipeline.

## Introduction to LASSBio-1829 HCl

**LASSBio-1829 HCl** is an N-acylhydrazone derivative that has been identified as a promising inhibitor of I $\kappa$ B kinase 2 (IKK2), a key enzyme in the NF- $\kappa$ B signaling pathway.[1] This pathway

is a critical regulator of inflammatory responses, making IKK2 an attractive therapeutic target for a variety of inflammatory conditions.[2][3][4] Preclinical studies have demonstrated the in vivo anti-inflammatory activity of **LASSBio-1829 HCl** following oral administration, highlighting its potential as a novel therapeutic agent.[1]

The hydrochloride salt form of LASSBio-1829 is intended to improve its pharmaceutical properties. However, like many small molecule kinase inhibitors, it is anticipated that **LASSBio-1829 HCl** may exhibit challenges related to aqueous solubility, which can impact its oral bioavailability. Therefore, a systematic and scientifically-driven formulation development program is essential to unlock its full therapeutic potential.

## Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of **LASSBio-1829 HCl** is the foundation for rational formulation design. The following section details the essential pre-formulation studies and provides protocols for their execution.

### Physicochemical Properties

A summary of the known and hypothetical physicochemical properties of **LASSBio-1829 HCl** is presented in Table 1. The experimental protocols to determine the unknown parameters are detailed below.

Property	Value	Method of Determination
Chemical Name	(E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide hydrochloride	From Literature[1]
Molecular Formula	C <sub>25</sub> H <sub>19</sub> ClN <sub>4</sub> O	From Supplier Data
Molecular Weight	426.9 g/mol	From Supplier Data
Appearance	To be determined	Visual Inspection
Aqueous Solubility	To be determined	Equilibrium Solubility Assay (Protocol 2.2.1)
pKa	To be determined	Potentiometric Titration (Protocol 2.2.2)
LogP (Octanol/Water)	To be determined	Shake-Flask Method (Protocol 2.2.3)
Solid-State Properties	To be determined	X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)

Table 1: Physicochemical Properties of **LASSBio-1829 HCl**

## Experimental Protocols for Pre-formulation Studies

Objective: To determine the equilibrium solubility of **LASSBio-1829 HCl** in various aqueous media, simulating the pH conditions of the gastrointestinal tract.[5][6]

Materials:

- **LASSBio-1829 HCl**
- pH 1.2 buffer (0.1 N HCl)

- pH 4.5 buffer (Acetate buffer)
- pH 6.8 buffer (Phosphate buffer)
- Purified water
- HPLC system with a suitable column and validated analytical method for LASSBio-1829
- Shaking incubator or orbital shaker at 37 °C
- Centrifuge
- pH meter

#### Procedure:

- Prepare saturated solutions by adding an excess of **LASSBio-1829 HCl** to each of the buffers and purified water in separate vials.
- Equilibrate the vials in a shaking incubator at  $37 \pm 1$  °C for at least 48 hours to ensure equilibrium is reached.[5]
- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples to separate the solid from the supernatant.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.
- Dilute the filtered supernatant with the appropriate mobile phase and analyze the concentration of **LASSBio-1829 HCl** using a validated HPLC method.
- Perform each determination in triplicate.[6]

Objective: To determine the acid dissociation constant (pKa) of **LASSBio-1829 HCl**. [7][8][9][10]

#### Materials:

- **LASSBio-1829 HCl**

- 0.1 M NaOH solution, standardized
- 0.1 M HCl solution, standardized
- Potentiometer with a calibrated pH electrode
- Magnetic stirrer and stir bar
- Burette

Procedure:

- Accurately weigh and dissolve a known amount of **LASSBio-1829 HCl** in a suitable solvent (e.g., a co-solvent system if solubility in water is low).
- Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.[7][8]
- Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments.[7][8]
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.[9]

Objective: To determine the lipophilicity of **LASSBio-1829 HCl** using the shake-flask method.  
[11][12][13][14]

Materials:

- **LASSBio-1829 HCl**
- n-Octanol, pre-saturated with water
- Water, pre-saturated with n-octanol
- HPLC system with a validated analytical method

- Centrifuge
- Vortex mixer

Procedure:

- Prepare a stock solution of **LASSBio-1829 HCl** in either water or n-octanol.
- Add equal volumes of the pre-saturated n-octanol and water to a centrifuge tube.
- Add a known amount of the **LASSBio-1829 HCl** stock solution to the tube.
- Securely cap the tube and shake vigorously using a vortex mixer for a predetermined time to allow for partitioning.
- Centrifuge the mixture to achieve complete phase separation.
- Carefully withdraw an aliquot from both the aqueous and the octanol layers.
- Analyze the concentration of **LASSBio-1829 HCl** in each phase using a validated HPLC method.
- Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

## Formulation Development for Oral Administration

Based on the pre-formulation data, a suitable formulation strategy can be developed. Given the likelihood of poor aqueous solubility for a kinase inhibitor like **LASSBio-1829 HCl**, strategies to enhance dissolution will be a primary focus.

## Excipient Compatibility Screening

Objective: To evaluate the compatibility of **LASSBio-1829 HCl** with commonly used pharmaceutical excipients to identify potential physical or chemical interactions.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- **LASSBio-1829 HCl**

- A selection of common excipients (e.g., microcrystalline cellulose, lactose, croscarmellose sodium, magnesium stearate, etc.)
- Vials
- Oven for stability testing (e.g., 40°C/75% RH)
- Analytical techniques such as DSC, FTIR, and HPLC

#### Procedure:

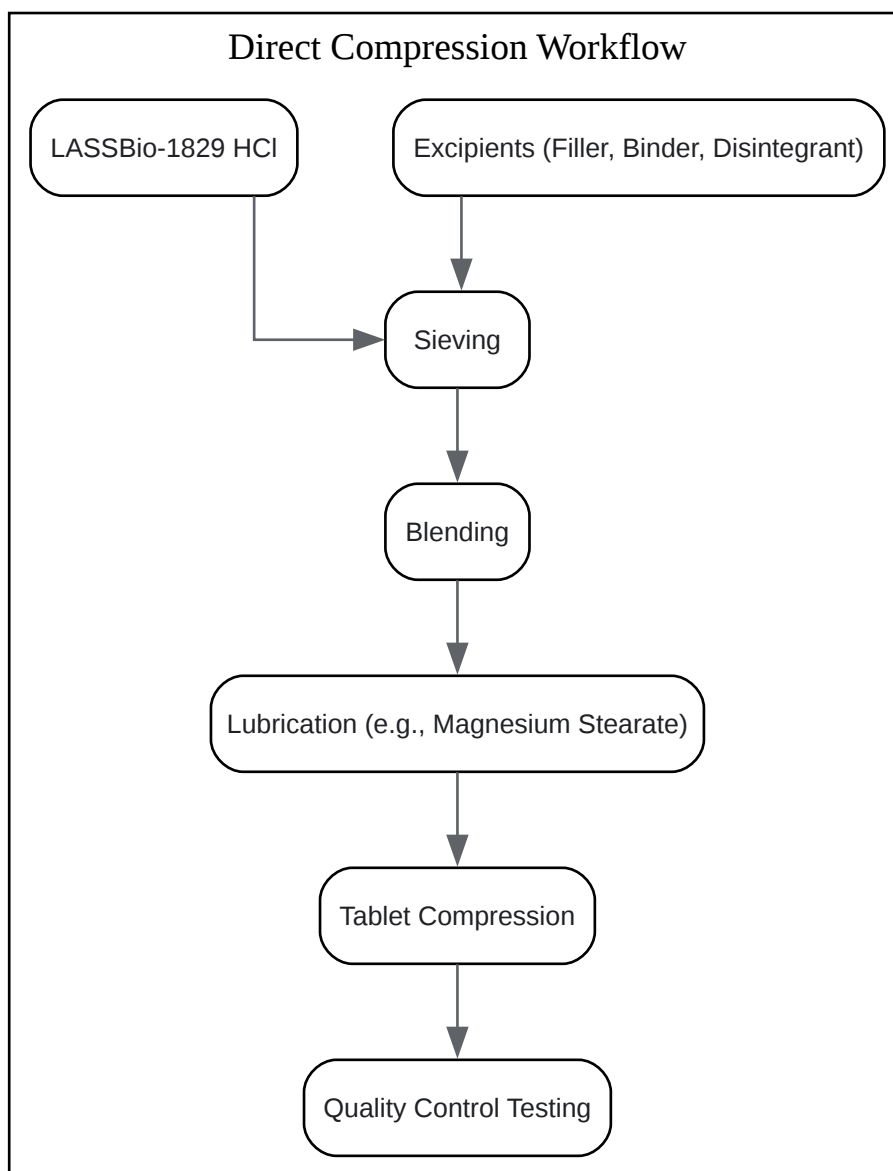
- Prepare binary mixtures of **LASSBio-1829 HCl** and each excipient, typically in a 1:1 ratio. [\[15\]](#)
- Also prepare a sample of **LASSBio-1829 HCl** alone as a control.
- Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks). [\[15\]](#)
- Analyze the samples at initial and subsequent time points using:
  - Visual observation: for any changes in color or appearance.
  - DSC: to detect any changes in melting endotherms or the appearance of new peaks. [\[17\]](#)
  - FTIR: to identify any changes in the characteristic peaks of the drug or excipient. [\[19\]](#)
  - HPLC: to quantify the drug and detect the formation of any degradation products.

## Formulation Manufacturing Strategy

Two common manufacturing processes for oral solid dosage forms are direct compression and wet granulation. The choice will depend on the properties of **LASSBio-1829 HCl** and the selected excipients.

Direct compression is a simpler and more cost-effective method, suitable for APIs with good flowability and compressibility. [\[20\]\[21\]\[22\]\[23\]\[24\]](#)

Workflow for Direct Compression:

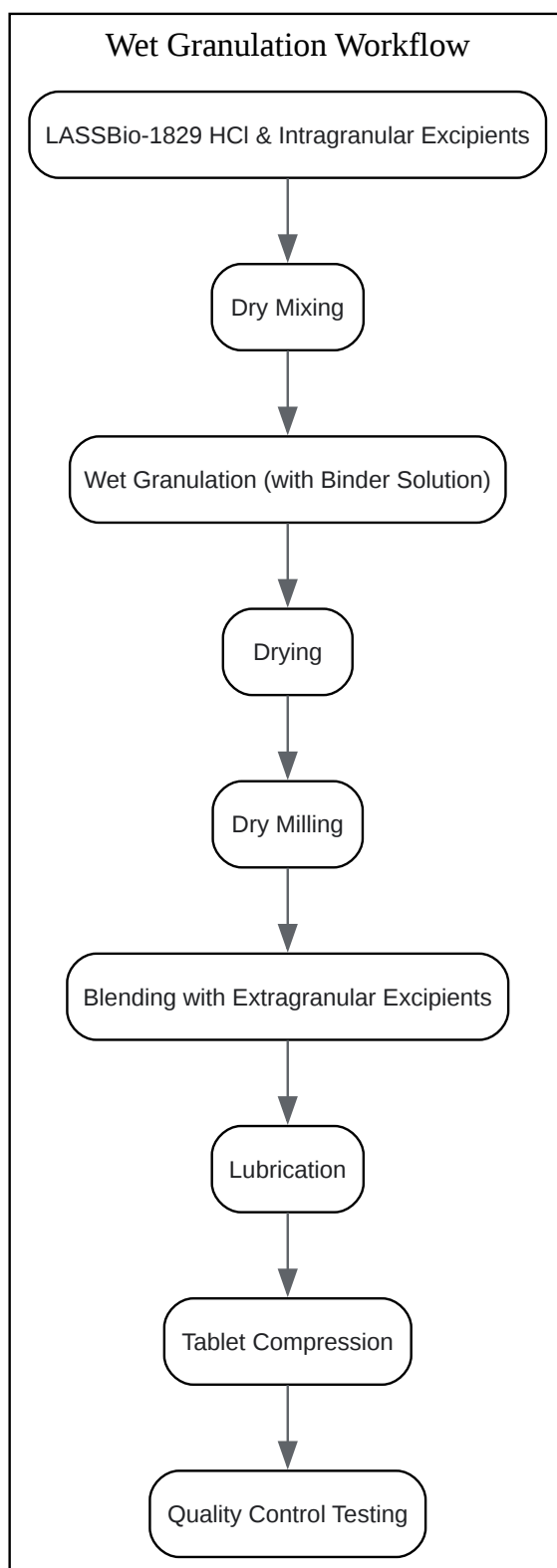


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### Direct Compression Manufacturing Flow

Wet granulation is often employed for APIs with poor flow or compression properties, or to improve content uniformity for low-dose drugs.[25][26][27][28][29]

Workflow for Wet Granulation:



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### Wet Granulation Manufacturing Flow

## Quality Control of the Final Dosage Form

A series of quality control tests are essential to ensure the safety, efficacy, and consistency of the manufactured tablets.[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

Test	Specification (Example)	Reference Method
Appearance	White to off-white, round, biconvex tablets	Visual Inspection
Weight Variation	USP <905>	USP <905>
Hardness	4-10 kp	USP <1217>
Friability	NMT 1.0%	USP <1216>
Disintegration	NMT 15 minutes (for immediate-release)	USP <701>
Assay	90.0% - 110.0% of label claim	Validated HPLC
Content Uniformity	USP <905>	Validated HPLC
Dissolution	Q = 80% in 30 minutes	USP <711> (Protocol 4.1)

Table 2: Example Quality Control Specifications for **LASSBio-1829 HCl** Tablets

### Protocol 4.1: Dissolution Testing

Objective: To assess the in vitro release profile of **LASSBio-1829 HCl** from the formulated tablets, as per USP General Chapter <1092>.[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)

Materials:

- **LASSBio-1829 HCl** tablets
- Dissolution apparatus (USP Apparatus 2 - Paddle)
- Dissolution medium (e.g., 900 mL of 0.1 N HCl)
- HPLC system with a validated analytical method

#### Procedure:

- Set up the dissolution apparatus with the specified medium, temperature ( $37 \pm 0.5$  °C), and paddle speed (e.g., 50 rpm).
- Place one tablet in each dissolution vessel.
- Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- Filter the samples and analyze for the concentration of **LASSBio-1829 HCl** using a validated HPLC method.
- Calculate the percentage of drug dissolved at each time point.

## Stability Studies

Objective: To evaluate the stability of the formulated **LASSBio-1829 HCl** tablets under various environmental conditions to establish a shelf-life, as per ICH guidelines Q1A(R2).[\[39\]](#)[\[40\]](#)[\[41\]](#)

#### Protocol:

- Package the tablets in the proposed commercial packaging.
- Store the packaged tablets under the following conditions:
  - Long-term:  $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $60\% \text{ RH} \pm 5\% \text{ RH}$
  - Accelerated:  $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $75\% \text{ RH} \pm 5\% \text{ RH}$
- Test the tablets at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
- At each time point, perform the full suite of quality control tests as outlined in Table 2.

## Conclusion

The successful oral formulation of **LASSBio-1829 HCl** is a critical step in its journey from a promising anti-inflammatory candidate to a potential therapeutic. This guide provides a

comprehensive framework for this process, emphasizing a systematic, data-driven approach. By diligently executing the pre-formulation characterization, rationally designing the formulation, and rigorously testing the final product, researchers can develop a high-quality oral dosage form that is well-positioned for further preclinical and clinical evaluation.

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